

Application Notes and Protocols: Williamson Ether Synthesis of (2-Bromophenoxy)acetic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2-Bromophenoxy)acetic acid

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Abstract

This document provides a detailed protocol for the synthesis of **(2-Bromophenoxy)acetic acid** via the Williamson ether synthesis. While a specific, peer-reviewed protocol for this exact molecule is not readily available in the cited literature, the following procedure is adapted from established general methods for the synthesis of phenoxyacetic acids. Additionally, this document outlines potential applications of **(2-Bromophenoxy)acetic acid** in drug discovery and medicinal chemistry, based on the known utility of related bromophenylacetic acid derivatives. Physical and spectroscopic data for the isomeric compound, 2-Bromophenylacetic acid, are provided for reference.

Introduction

Phenoxyacetic acid derivatives are important structural motifs in a variety of biologically active compounds. The Williamson ether synthesis is a robust and widely used method for the preparation of ethers, including phenoxyacetic acids. This reaction proceeds via an S_N2 mechanism, involving the nucleophilic attack of a phenoxide ion on an α -haloacid. The resulting **(2-Bromophenoxy)acetic acid** can be a valuable building block in the synthesis of more complex molecules for pharmaceutical and agrochemical applications. Isomers of bromophenylacetic acid are known to be key intermediates in the development of anti-inflammatory drugs.

Data Presentation

Note: The following data is for the isomeric compound 2-Bromophenylacetic acid and should be used as a reference for the characterization of **(2-Bromophenoxy)acetic acid**.

Property	Value
Physical Properties	
Molecular Formula	C ₈ H ₇ BrO ₂
Molecular Weight	215.04 g/mol [1]
Melting Point	104-106 °C[1][2]
Appearance	White to pale cream crystalline powder[3]
Spectroscopic Data	
¹ H NMR (400 MHz, CDCl ₃)	δ (ppm): 11.0 (s, 1H), 7.57 (d, J=7.9 Hz, 1H), 7.28 (t, J=7.7 Hz, 1H), 7.15 (t, J=7.7 Hz, 1H), 3.83 (s, 2H)
IR (KBr, cm ⁻¹)	Conforms to structure[3]
Mass Spectrum (EI-MS)	m/z: 135, 169, 171, 90, 91[4]

Experimental Protocol: Williamson Ether Synthesis of (2-Bromophenoxy)acetic acid

This protocol is adapted from general procedures for the Williamson ether synthesis.

Materials:

- 2-Bromophenol
- Chloroacetic acid
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl), concentrated

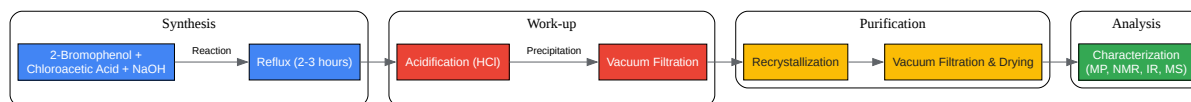
- Diethyl ether
- Deionized water
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Reflux condenser
- Heating mantle with magnetic stirrer
- Separatory funnel
- Beakers and Erlenmeyer flasks
- Büchner funnel and filter paper
- Rotary evaporator

Procedure:

- Formation of the Phenoxide:
 - In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromophenol (1.0 eq) in a 10% aqueous solution of sodium hydroxide (2.5 eq).
 - Stir the mixture at room temperature for 15 minutes to ensure complete formation of the sodium 2-bromophenoxide salt.
- Williamson Ether Synthesis Reaction:
 - To the solution of sodium 2-bromophenoxide, add a solution of chloroacetic acid (1.1 eq) in water.
 - Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux (approximately 100-110 °C) with continuous stirring.

- Maintain the reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up and Isolation:
 - After the reaction is complete, cool the mixture to room temperature.
 - Carefully acidify the reaction mixture by the dropwise addition of concentrated hydrochloric acid until the pH is approximately 1-2. A precipitate of **(2-Bromophenoxy)acetic acid** should form.
 - Cool the mixture in an ice bath to maximize precipitation.
 - Collect the crude product by vacuum filtration using a Büchner funnel.
 - Wash the solid with cold deionized water to remove any inorganic salts.
- Purification:
 - The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hot water.
 - Dissolve the crude solid in a minimal amount of the hot solvent, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
 - Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
- Characterization:
 - Determine the melting point of the purified product.
 - Obtain ^1H NMR, ^{13}C NMR, IR, and mass spectra to confirm the structure of **(2-Bromophenoxy)acetic acid**.

Visualizations

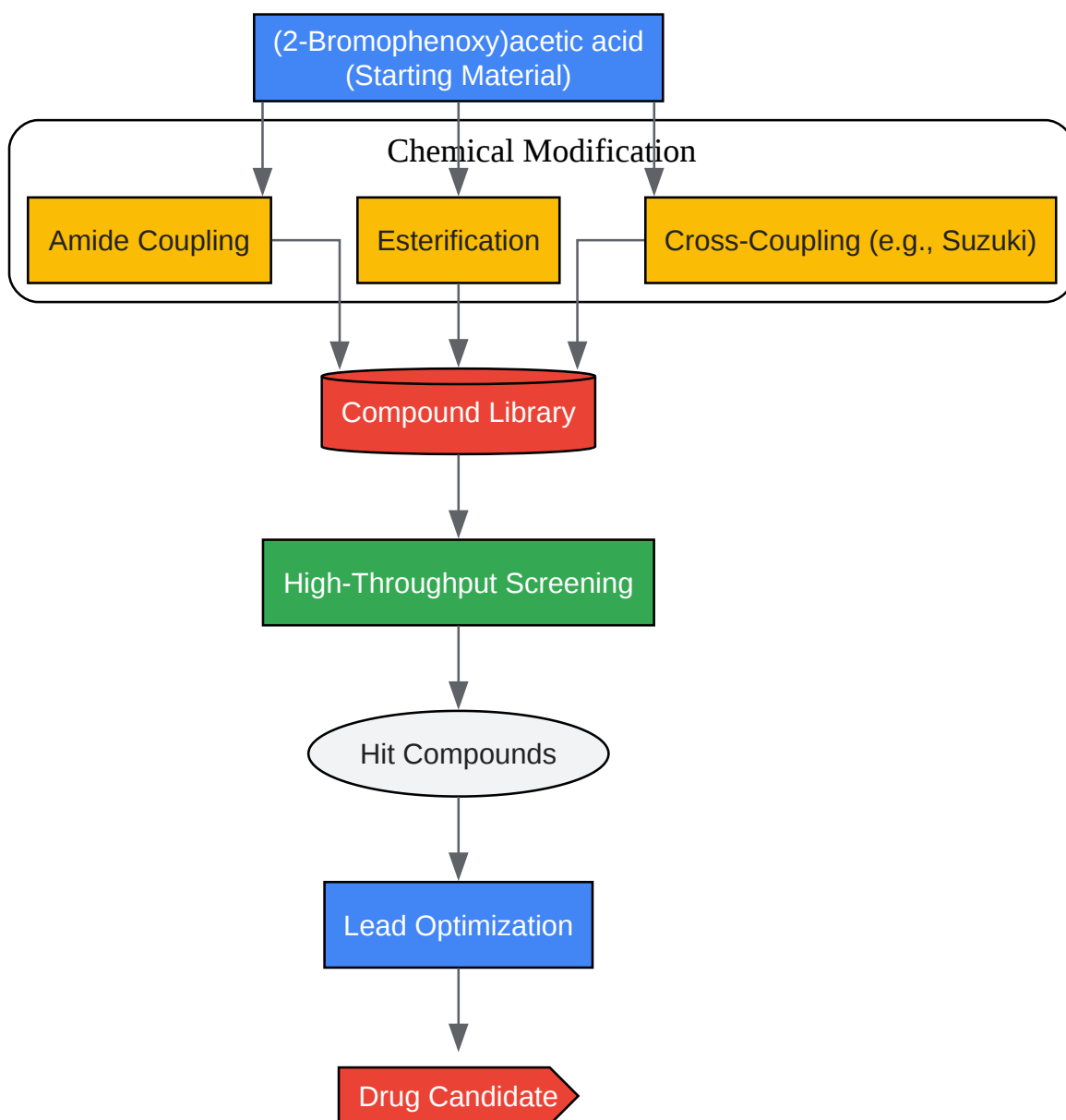


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Caption: Experimental workflow for the synthesis of **(2-Bromophenoxy)acetic acid**.

Applications in Drug Discovery

(2-Bromophenoxy)acetic acid represents a versatile scaffold for the development of novel therapeutic agents. The presence of the carboxylic acid, ether linkage, and the bromo-substituted aromatic ring provides multiple points for chemical modification. Bromophenylacetic acid derivatives have been utilized as key intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). The bromo substituent can be used for further functionalization through cross-coupling reactions to introduce molecular diversity.



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Caption: Role of **(2-Bromophenoxy)acetic acid** in a drug discovery pipeline.

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